

Application Note: Simultaneous Determination of Flumethasone Pivalate and Clioquinol by HPLC-UV

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Compound of Interest

Compound Name: *Locacorten-vioform*

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Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the simultaneous quantification of flumethasone pivalate and clioquinol in pharmaceutical formulations. This method is crucial for quality control and stability testing in drug development and manufacturing. The described protocol provides a clear and reproducible procedure, ensuring accurate and precise results.

Introduction

Flumethasone pivalate is a moderately potent corticosteroid used for its anti-inflammatory, antipruritic, and vasoconstrictive properties.^[1] Clioquinol is an antifungal and antiprotozoal agent.^[1] The combination of these two active pharmaceutical ingredients (APIs) is effective in treating various skin and ear inflammatory disorders. A reliable analytical method for the simultaneous determination of both compounds is essential for ensuring the quality, safety, and efficacy of the final drug product. This document provides a detailed protocol for an HPLC-UV method that effectively separates and quantifies flumethasone pivalate and clioquinol.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The following table summarizes the optimized chromatographic conditions for the simultaneous analysis of flumethasone pivalate and clioquinol.

Parameter	Condition
HPLC System	Isocratic HPLC with UV Detector
Column	ODS C18, 5 µm, 4.6 x 250 mm (or equivalent)
Mobile Phase	Acetonitrile : Water (70:30, v/v) [2] [3] [4]
Flow Rate	1.0 mL/min [2] [3] [4]
Injection Volume	20 µL
Column Temperature	Ambient
UV Detection	235 nm [2] [3] [4]

Chemicals and Reagents

- Flumethasone Pivalate Reference Standard
- Clioquinol Reference Standard
- Acetonitrile (HPLC Grade)
- Water (HPLC Grade or Milli-Q)
- Methanol (HPLC Grade, for sample preparation)
- Phosphoric Acid (for pH adjustment if necessary)[\[5\]](#)[\[6\]](#)

Standard Solution Preparation

Stock Solutions (1000 µg/mL):

- Accurately weigh about 25 mg of Flumethasone Pivalate Reference Standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

- Accurately weigh about 25 mg of Clioquinol Reference Standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

Working Standard Solutions:

Prepare a series of working standard solutions by appropriate dilutions of the stock solutions with the mobile phase to cover the desired concentration range. A typical calibration curve range is 5-50 µg/mL for flumethasone pivalate and 10-70 µg/mL for clioquinol.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Sample Preparation

The sample preparation procedure may vary depending on the formulation (e.g., cream, ear drops). A general procedure for a cream formulation is outlined below.

- Accurately weigh a quantity of the cream equivalent to a target concentration of flumethasone pivalate and clioquinol.
- Transfer the weighed sample to a suitable volumetric flask.
- Add a sufficient volume of methanol to dissolve the active ingredients.
- Sonicate for 15-20 minutes to ensure complete extraction.
- Allow the solution to cool to room temperature and dilute to volume with methanol.
- Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

Method Validation Summary

The described method has been validated according to International Conference on Harmonisation (ICH) guidelines.[\[2\]](#) A summary of the validation parameters is presented below.

Validation Parameter	Flumethasone Pivalate	Clioquinol
Linearity Range ($\mu\text{g/mL}$)	5 - 50[2][4]	10 - 70[2][4]
Correlation Coefficient (r^2)	> 0.999	> 0.999
Accuracy (% Recovery)	98.0 - 102.0	98.0 - 102.0
Precision (% RSD)	< 2.0	< 2.0
Limit of Detection (LOD) ($\mu\text{g/mL}$)	0.3[7]	~0.5 (Estimated)
Limit of Quantification (LOQ) ($\mu\text{g/mL}$)	~1.0 (Estimated)	~1.5 (Estimated)

Results and Discussion

Under the specified chromatographic conditions, flumethasone pivalate and clioquinol are well-separated with typical retention times of approximately 4-6 minutes and 2-3 minutes, respectively. The method is specific, as no interference from common excipients is observed at the retention times of the analytes.

Experimental Workflow and Protocols

The following diagrams illustrate the key experimental workflows for this analysis.

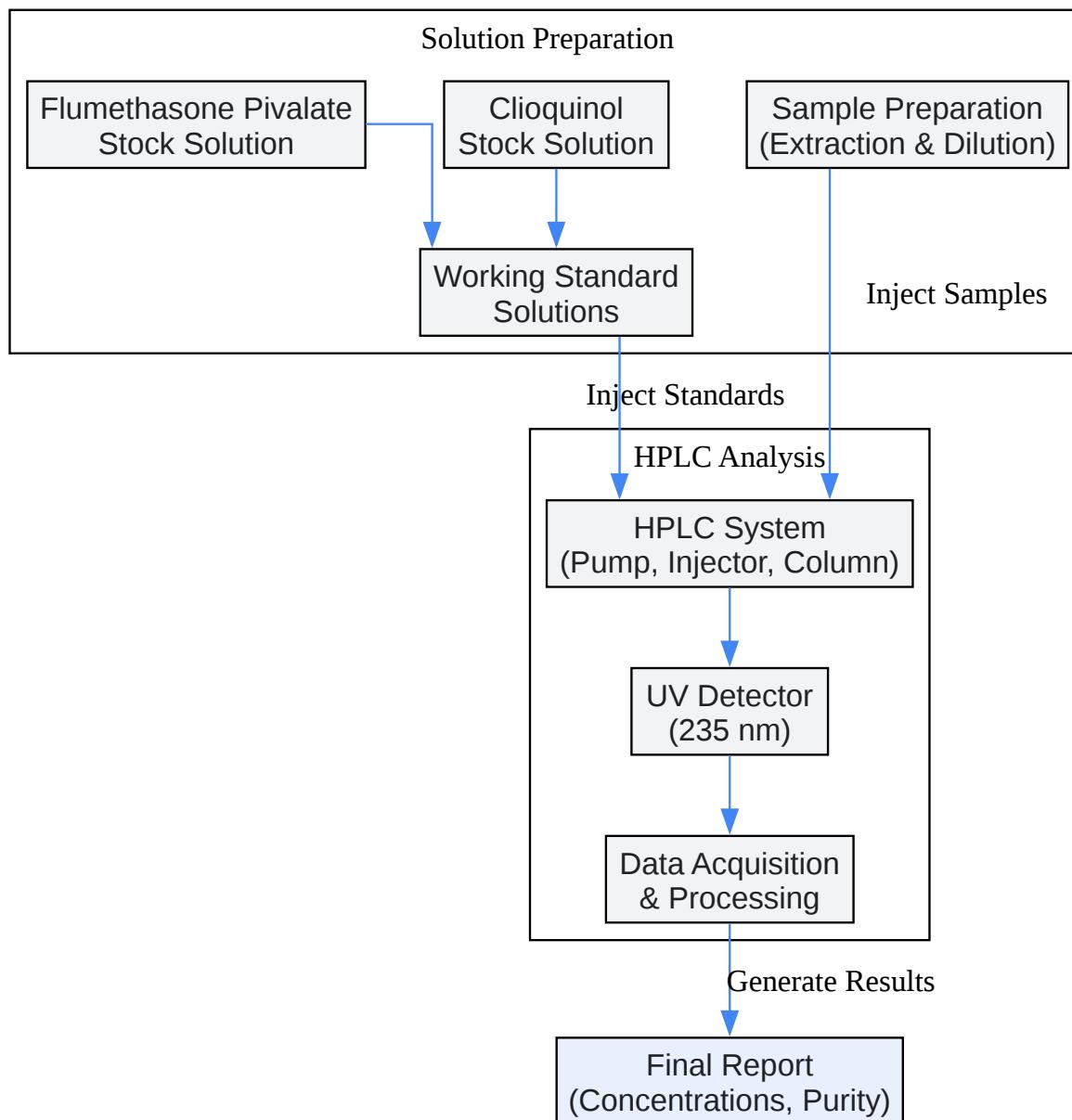
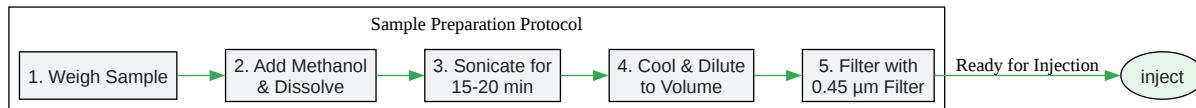
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Figure 1: Overall experimental workflow for the HPLC analysis.



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Figure 2: Detailed sample preparation protocol for cream formulations.

Conclusion

The HPLC-UV method described in this application note is a simple, rapid, and reliable technique for the simultaneous determination of flumethasone pivalate and clioquinol in pharmaceutical products. The method is validated and demonstrates excellent linearity, accuracy, and precision, making it suitable for routine quality control analysis.

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- To cite this document: BenchChem. [Application Note: Simultaneous Determination of Flumethasone Pivalate and Clioquinol by HPLC-UV]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1235941#hplc-uv-method-for-simultaneous-determination-of-flumethasone-pivalate-and-clioquinol>

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